2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxymethyl group and an acetamide moiety linked to a trifluoroethyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Acetamide Formation: The acetamide moiety is formed by reacting the hydroxymethyl-substituted piperidine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-(Carboxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide.
Reduction: Formation of 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxymethyl and acetamide groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-ethylacetamide: Similar structure but lacks the trifluoroethyl group.
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide moiety instead of acetamide.
2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)butyramide: Similar structure with a butyramide moiety.
Uniqueness
The presence of the trifluoroethyl group in 2-(4-(Hydroxymethyl)piperidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H17F3N2O2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)7-14-9(17)5-15-3-1-8(6-16)2-4-15/h8,16H,1-7H2,(H,14,17) |
InChI Key |
FNZJNZOBUJJSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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